Vasoactive intestinaloctacosapeptide(swine),2-D-phenylalanine-(9ci)
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Overview
Description
Vasoactive intestinaloctacosapeptide (swine), 2-D-phenylalanine-(9CI) is a synthetic peptide derived from the vasoactive intestinal peptide (VIP), which is a neuropeptide originally isolated from the porcine small intestine. This compound is known for its vasodilatory properties and plays a significant role in various physiological processes, including smooth muscle relaxation, stimulation of intestinal water and electrolyte secretion, and modulation of immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vasoactive intestinaloctacosapeptide (swine), 2-D-phenylalanine-(9CI) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Industrial Production Methods
Industrial production of vasoactive intestinaloctacosapeptide (swine), 2-D-phenylalanine-(9CI) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability.
Chemical Reactions Analysis
Types of Reactions
Vasoactive intestinaloctacosapeptide (swine), 2-D-phenylalanine-(9CI) can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Peptide with free thiol groups.
Substitution: Peptide analogs with modified amino acid residues.
Scientific Research Applications
Vasoactive intestinaloctacosapeptide (swine), 2-D-phenylalanine-(9CI) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating immune responses and as a tool for studying receptor-ligand interactions.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, pulmonary arterial hypertension, and autoimmune disorders.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of vasoactive intestinaloctacosapeptide (swine), 2-D-phenylalanine-(9CI) involves binding to specific G protein-coupled receptors (GPCRs), namely VIP receptors 1 and 2 (VPAC1 and VPAC2). Upon binding, it activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. This cascade results in the relaxation of smooth muscles, inhibition of pro-inflammatory cytokine production, and modulation of immune cell activity .
Comparison with Similar Compounds
Similar Compounds
Pituitary adenylate cyclase-activating polypeptide (PACAP): Shares structural similarities with VIP and binds to the same receptors but has distinct physiological effects.
Uniqueness
Vasoactive intestinaloctacosapeptide (swine), 2-D-phenylalanine-(9CI) is unique due to its specific amino acid sequence and modifications, which confer distinct binding affinities and biological activities compared to other peptides in the same family .
Properties
Molecular Formula |
C153H242N44O41S |
---|---|
Molecular Weight |
3385.9 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C153H242N44O41S/c1-18-80(12)121(149(236)189-103(61-77(6)7)137(224)180-100(124(162)211)67-114(159)204)195-146(233)112(73-198)192-142(229)109(69-116(161)206)186-138(225)102(60-76(4)5)183-140(227)105(64-87-42-46-90(201)47-43-87)184-132(219)94(38-26-29-54-155)174-130(217)95(39-27-30-55-156)178-147(234)119(78(8)9)193-125(212)81(13)171-128(215)99(52-58-239-17)177-134(221)98(50-51-113(158)203)176-129(216)93(37-25-28-53-154)173-131(218)96(40-31-56-168-152(163)164)175-136(223)101(59-75(2)3)182-133(220)97(41-32-57-169-153(165)166)179-150(237)122(83(15)199)196-144(231)106(65-88-44-48-91(202)49-45-88)185-141(228)108(68-115(160)205)187-143(230)111(71-118(209)210)191-151(238)123(84(16)200)197-145(232)107(63-86-35-23-20-24-36-86)190-148(235)120(79(10)11)194-126(213)82(14)172-135(222)110(70-117(207)208)188-139(226)104(62-85-33-21-19-22-34-85)181-127(214)92(157)66-89-72-167-74-170-89/h19-24,33-36,42-49,72,74-84,92-112,119-123,198-202H,18,25-32,37-41,50-71,73,154-157H2,1-17H3,(H2,158,203)(H2,159,204)(H2,160,205)(H2,161,206)(H2,162,211)(H,167,170)(H,171,215)(H,172,222)(H,173,218)(H,174,217)(H,175,223)(H,176,216)(H,177,221)(H,178,234)(H,179,237)(H,180,224)(H,181,214)(H,182,220)(H,183,227)(H,184,219)(H,185,228)(H,186,225)(H,187,230)(H,188,226)(H,189,236)(H,190,235)(H,191,238)(H,192,229)(H,193,212)(H,194,213)(H,195,233)(H,196,231)(H,197,232)(H,207,208)(H,209,210)(H4,163,164,168)(H4,165,166,169)/t80-,81-,82-,83+,84+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104+,105-,106-,107-,108-,109-,110-,111-,112-,119-,120-,121-,122-,123-/m0/s1 |
InChI Key |
ARLABCAINBUJBS-UKNVBGQTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)N |
Origin of Product |
United States |
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